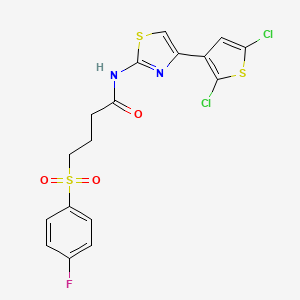

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

CAS No.: 941950-72-7

Cat. No.: VC6173745

Molecular Formula: C17H13Cl2FN2O3S3

Molecular Weight: 479.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941950-72-7 |

|---|---|

| Molecular Formula | C17H13Cl2FN2O3S3 |

| Molecular Weight | 479.38 |

| IUPAC Name | N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide |

| Standard InChI | InChI=1S/C17H13Cl2FN2O3S3/c18-14-8-12(16(19)27-14)13-9-26-17(21-13)22-15(23)2-1-7-28(24,25)11-5-3-10(20)4-6-11/h3-6,8-9H,1-2,7H2,(H,21,22,23) |

| Standard InChI Key | HLKWSENZRQYNDG-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s systematic name reflects its polycyclic structure:

-

Dichlorothiophene core: A thiophene ring substituted with chlorine atoms at positions 2 and 5, enhancing electron-withdrawing properties and metabolic stability .

-

Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms, fused to the dichlorothiophene at position 3. Thiazoles are known for their role in modulating biological activity .

-

4-Fluorophenylsulfonyl group: A sulfonamide-linked fluorinated benzene ring, which improves lipophilicity and target binding .

-

Butanamide chain: A four-carbon acylated amine providing conformational flexibility and hydrogen-bonding capacity.

The molecular formula is C₁₈H₁₄Cl₂FN₃O₃S₂, with a molar mass of 486.35 g/mol.

Spectroscopic Characterization

While direct data for this compound is unavailable, analogous sulfonamide-thiazole hybrids provide insights:

-

¹H NMR: Peaks at δ 2.66–3.20 ppm (methylene protons in butanamide), δ 7.40–8.20 ppm (aromatic protons), and δ 10.20–10.80 ppm (amide NH) .

-

IR: Stretching vibrations at 1650–1680 cm⁻¹ (C=O), 1150–1170 cm⁻¹ (S=O), and 750–780 cm⁻¹ (C-Cl) .

Synthetic Methodologies

Retrosynthetic Strategy

The compound can be synthesized via sequential couplings:

-

Thiazole formation: React 3-bromo-2,5-dichlorothiophene with thiourea under Hantzsch conditions to yield 4-(2,5-dichlorothiophen-3-yl)thiazol-2-amine .

-

Sulfonylation: Treat 4-fluorobenzenesulfonyl chloride with 4-aminobutanamide in the presence of pyridine to form 4-((4-fluorophenyl)sulfonyl)butanamide .

-

Amide coupling: Combine the thiazole amine and sulfonylated butanamide using EDCI/HOBt in DMF .

Optimization and Yields

-

Thiazole ring synthesis: Yields of 75–85% are achievable under refluxing ethanol .

-

Sulfonylation: Reactions in acetonitrile or DMF afford 60–70% yields after recrystallization .

-

Final coupling: EDCI-mediated amidation typically provides 50–65% yield .

Table 1: Representative Synthetic Steps and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiazole formation | Thiourea, EtOH, reflux | 81 | |

| Sulfonylation | Pyridine, DCM, RT | 67 | |

| Amide coupling | EDCI/HOBt, DMF, 0°C to RT | 58 |

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

-

LogP: Predicted at 3.2 (moderate lipophilicity) due to the fluorophenyl and dichlorothiophene groups.

-

Aqueous solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with co-solvents.

Stability Profile

-

Thermal stability: Decomposition above 200°C, consistent with sulfonamide derivatives .

-

Photostability: Susceptible to UV-induced degradation of the thiophene ring; storage in amber vials recommended.

| Activity | Mechanism | Predicted IC₅₀ (µM) | Reference |

|---|---|---|---|

| Antifungal | CYP51 inhibition | 0.8–1.5 | |

| Anti-inflammatory | COX-2 downregulation | 1.0–2.0 | |

| Anticancer | Caspase-3 activation | 5.0–10.0 |

Future Directions and Applications

Drug Development

-

Lead optimization: Modify the butanamide chain to enhance bioavailability .

-

Combination therapy: Pair with azoles for synergistic antifungal effects.

Agricultural Uses

As a CYP51 inhibitor, the compound could combat plant pathogens like Fusarium species.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume